TRPV1 Class-Level Entry: Scaffold-Relevant Potency Context from Published Piperidine Carboxamide Series
The target compound belongs to the piperidine carboxamide TRPV1 antagonist class exemplified by the Cheung et al. (2008) series. A representative compound from this series (BDBM50272898) demonstrated a TRPV1 Ki of 1470 nM in a [3H]RTX displacement binding assay using human TRPV1 expressed in HEK293 cells [1]. While the specific TRPV1 Ki of 4-((benzyloxy)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide has not been publicly reported in a peer-reviewed publication, the compound's scaffold architecture is fully consistent with the pharmacophore that confers nanomolar to micromolar TRPV1 antagonism. The 3,4-dimethoxybenzyl group present in the target compound is absent in the Cheung 2008 benchmark series, representing a structural expansion that may favorably modulate potency and physicochemical properties based on established SAR principles in this chemical class.
| Evidence Dimension | TRPV1 binding affinity (Ki) – class-level benchmark |
|---|---|
| Target Compound Data | Not publicly disclosed; scaffold is a piperidine carboxamide TRPV1 antagonist phenotype |
| Comparator Or Baseline | Representative piperidine carboxamide from Cheung et al. 2008 (BDBM50272898): Ki = 1470 nM [1] |
| Quantified Difference | Not quantifiable due to absence of measured Ki for target compound |
| Conditions | Displacement of [3H]RTX from human TRPV1 receptor expressed in HEK293 cells (BindingDB assay CHEMBL_509750) [1] |
Why This Matters
Establishes the target compound's position within a validated TRPV1 antagonist scaffold class, enabling informed selection for pain and inflammation target validation studies where class-level activity is sufficient for probe compound qualification.
- [1] BindingDB. Ki Summary for BDBM50272898 (Cheung et al. 2008). TRPV1 Ki = 1470 nM. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50026752 (accessed April 2026). View Source
